molecular formula C16H18FNO2S B288645 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide

4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide

Cat. No. B288645
M. Wt: 307.4 g/mol
InChI Key: WZPVLISDYINILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylsulfonamides and has been found to be a potent inhibitor of glutamate transporters. In

Mechanism of Action

4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from removing excess glutamate from the synapse, leading to an increase in extracellular glutamate levels. The increased glutamate levels can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide increases extracellular glutamate levels by inhibiting glutamate transporters. Physiologically, 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide has been shown to reduce seizure activity in animal models of epilepsy and to improve functional recovery after stroke.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is its potency as a glutamate transporter inhibitor. This allows for the study of the effects of excess glutamate in the synapse and its contribution to neurological disorders. However, one of the limitations of using 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide is its potential toxicity. 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide has been shown to be toxic to cultured cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide. One area of research is the development of more potent and selective glutamate transporter inhibitors. Another area of research is the study of the long-term effects of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide on neuronal function and survival. Additionally, the use of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide in combination with other therapies for neurological disorders is an area of research that holds promise for improving treatment outcomes.
Conclusion:
In conclusion, 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders. Its potent inhibition of glutamate transporters makes it a valuable tool for studying the effects of excess glutamate in the synapse. However, its potential toxicity at high concentrations is a limitation that must be considered in lab experiments. Future research on 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide holds promise for improving our understanding of the role of glutamate in neurological disorders and for developing more effective treatments.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide involves the reaction of 2-fluoroaniline with tert-butyl chloroformate to form tert-butyl 2-fluoroanilin-4-ylcarbamate. This intermediate product is then reacted with benzenesulfonyl chloride to form 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide. The synthesis of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the primary applications of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide is in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. Excess glutamate in the synapse can lead to excitotoxicity, which is a major contributor to neuronal damage in neurological disorders.

properties

Product Name

4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)18-15-7-5-4-6-14(15)17/h4-11,18H,1-3H3

InChI Key

WZPVLISDYINILH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F

Origin of Product

United States

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